molecular formula C14H20ClNOS B14625980 S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate CAS No. 56774-09-5

S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate

Cat. No.: B14625980
CAS No.: 56774-09-5
M. Wt: 285.8 g/mol
InChI Key: PRWWJNGPWKYCJT-UHFFFAOYSA-N
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Description

S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate: is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a chlorophenyl group attached to a dipropylcarbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate typically involves the reaction of 2-chlorobenzyl chloride with dipropylcarbamothioic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory agent.

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. The exact molecular pathways involved depend on the specific enzyme targeted.

Comparison with Similar Compounds

  • S-[(2-Bromophenyl)methyl] dipropylcarbamothioate
  • S-[(2-Fluorophenyl)methyl] dipropylcarbamothioate
  • S-[(2-Methylphenyl)methyl] dipropylcarbamothioate

Comparison: S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its brominated, fluorinated, and methylated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications.

Properties

CAS No.

56774-09-5

Molecular Formula

C14H20ClNOS

Molecular Weight

285.8 g/mol

IUPAC Name

S-[(2-chlorophenyl)methyl] N,N-dipropylcarbamothioate

InChI

InChI=1S/C14H20ClNOS/c1-3-9-16(10-4-2)14(17)18-11-12-7-5-6-8-13(12)15/h5-8H,3-4,9-11H2,1-2H3

InChI Key

PRWWJNGPWKYCJT-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)SCC1=CC=CC=C1Cl

Origin of Product

United States

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